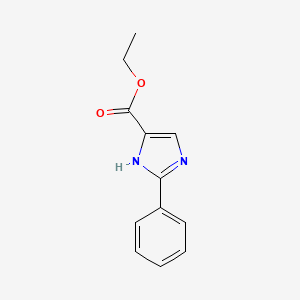

ethyl 2-phenyl-1H-imidazole-5-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-phenyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABZXMAUPKBULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363729 | |

| Record name | Ethyl 2-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32683-00-4 | |

| Record name | Ethyl 2-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-Phenyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. Within this vast chemical space, Ethyl 2-Phenyl-1H-imidazole-5-carboxylate (CAS No. 32683-00-4) emerges as a versatile building block with significant potential in drug discovery and development. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential applications, grounded in established scientific literature. Our objective is to equip researchers and drug development professionals with the critical knowledge necessary to effectively utilize this molecule in their scientific endeavors.

Compound Identification and Core Properties

This compound is a substituted imidazole derivative featuring a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position.

| Property | Value | Source |

| CAS Number | 32683-00-4 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 210 °C | |

| Boiling Point | 413.8 °C at 760 mmHg | |

| Density | 1.196 g/cm³ |

Synthesis and Mechanistic Insights

The construction of the imidazole ring is a fundamental process in organic synthesis. For this compound, a notable and regiospecific synthesis was reported in Chemistry Letters in 1983. This method provides a direct and efficient route to the desired 2,5-disubstituted imidazole isomer.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy hinges on the formation of the imidazole core from acyclic precursors. A logical disconnection approach points towards the reaction of an amidine with an α-halocarbonyl compound. However, the referenced synthesis employs a more elegant approach utilizing a van Leusen reaction, which involves the use of a tosylmethyl isocyanide (TosMIC) derivative. A more direct and widely applicable method involves the cycloaddition of ethyl isocyanoacetate with an appropriate imidoyl chloride. This latter approach offers high regioselectivity and is amenable to a variety of substituted anilines and benzoyl chlorides, allowing for the generation of a diverse library of analogs.

Sources

An In-depth Technical Guide to Ethyl 2-phenyl-1H-imidazole-5-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the imidazole scaffold stands as a cornerstone of heterocyclic compounds, prized for its versatile reactivity and profound biological significance. Among its myriad derivatives, ethyl 2-phenyl-1H-imidazole-5-carboxylate has emerged as a molecule of considerable interest. Its structural framework serves as a valuable synthon for the construction of more complex pharmaceutical agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its practical applications and synthesis. By elucidating the causality behind experimental choices and grounding our discussion in authoritative sources, we endeavor to present a self-validating resource that is both instructive and immediately applicable in a laboratory setting.

Core Molecular and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position. This arrangement of functional groups imparts a unique combination of steric and electronic properties that are pivotal to its chemical behavior and utility in synthesis.

The definitive molecular weight of this compound is 216.24 g/mol .[1][2][3] Its molecular formula is C₁₂H₁₂N₂O₂.[1][2][4]

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source |

| Molecular Weight | 216.24 g/mol | PubChem[1], ChemSynthesis[2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1], BIOFOUNT[4] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 32683-00-4 | PubChem[1] |

| Appearance | White to light yellow solid/crystal powder | Sigma-Aldrich |

| XLogP3-AA | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Mechanistic Considerations

The synthesis of substituted imidazoles is a well-established field in organic chemistry, with several reliable methods available. The construction of the this compound core can be approached through various synthetic strategies. One common and effective method involves the cycloaddition reaction between an appropriate imidoyl chloride and ethyl isocyanoacetate.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway. The choice of starting materials and reagents is critical and is dictated by the desired purity, yield, and scalability of the reaction.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of a 1,5-diaryl-1H-imidazole-4-carboxylate, which is structurally analogous to the target molecule.[5]

Step 1: Synthesis of N-(Aryl)benzamide

-

To a solution of an appropriate aniline derivative in ethyl acetate, add triethylamine (Et₃N).

-

Slowly add benzoyl chloride to the mixture at room temperature.

-

Stir the reaction mixture for 16 hours.

-

The resulting N-arylbenzamide can often be used in the next step without further purification.

Step 2: Formation of the Imidoyl Chloride

-

Subject the N-arylbenzamide from the previous step to a neat reaction with excess thionyl chloride (SOCl₂).

-

Heat the mixture under reflux for 8 hours.

-

After the reaction is complete, remove the excess SOCl₂ under reduced pressure to yield the crude imidoyl chloride.

Step 3: Cycloaddition to form the Imidazole Ring

-

In a suitable solvent, combine the imidoyl chloride with ethyl isocyanoacetate.

-

Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.

-

The reaction proceeds via the initial deprotonation of ethyl isocyanoacetate, followed by nucleophilic attack on the imidoyl chloride, and subsequent cyclization to form the imidazole ring.[5]

-

Purify the final product, this compound, using column chromatography.

The causality behind these steps lies in the sequential activation of the starting materials. The formation of the amide and its subsequent conversion to the highly reactive imidoyl chloride are crucial for enabling the final cyclization with the activated ethyl isocyanoacetate.

Analytical Characterization

The structural elucidation and purity assessment of this compound are paramount for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the phenyl and imidazole rings, and the N-H proton of the imidazole. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and the aromatic carbons of the phenyl and imidazole rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (216.24 m/z). |

| FT-IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=N and C=C stretching of the aromatic rings. |

| HPLC | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |

The characterization of related benzimidazole structures has been detailed, providing a reference for the expected spectral data.[6][7][8][9]

Applications in Research and Drug Development

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key building block for the synthesis of novel therapeutic agents.

As an Intermediate in Antiviral Drug Discovery

Research has shown that 1,5-diaryl-1H-imidazole derivatives can act as inhibitors of the interaction between the HIV-1 integrase and the host protein LEDGF/p75.[5] This interaction is crucial for the replication of the HIV virus. This compound can be a precursor to these more complex inhibitors.

The general mechanism of action for these allosteric inhibitors is depicted below.

Caption: Allosteric inhibition of HIV-1 integrase-LEDGF/p75 interaction.

Precursor to Other Biologically Active Molecules

The structural motif of this compound is found in precursors to other important pharmaceutical agents. For instance, related imidazole structures are key intermediates in the synthesis of the antihypertensive drug Olmesartan and the intravenous anesthetic Etomidate.[3][10][11][12] This highlights the versatility of this chemical scaffold in accessing a diverse range of therapeutic molecules.

Conclusion

This compound is a molecule of significant synthetic utility, underpinned by its well-defined physicochemical properties and accessible synthetic routes. Its role as a versatile intermediate in the development of novel therapeutics, particularly in the antiviral field, underscores its importance to the drug discovery community. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to leverage this valuable compound in their scientific endeavors. The continued exploration of imidazole-based chemistry promises to yield new and innovative solutions to pressing medical challenges.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

BIOFOUNT. This compound. [Link]

- Nikitina, P. A., et al. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry.

-

ChemBK. ethyl 2-phenyl-1H-benzo[d]imidazole-5-carboxylate. [Link]

-

PrepChem.com. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. [Link]

-

ChemSynthesis. ethyl 2-phenyl-1H-imidazole-4-carboxylate. [Link]

-

PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

BIOFOUNT. Ethyl 5-Methyl-2-phenyl-1H-imidazole-4-carboxylate. [Link]

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. [Link]

- Google Patents. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl)

-

PubChem. Ethyl 2-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molbank. [Link]

- Hamzah, N., et al. (2010). Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online.

- Yeong, K. Y., et al. (2013). Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online.

- Yoon, Y. K., et al. (2012). Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online.

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. This compound | C12H12N2O2 | CID 1512596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 32683-00-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents [patents.google.com]

- 11. CAS 53188-20-8: 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-… [cymitquimica.com]

- 12. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Phenyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity and Physicochemical Landscape

Ethyl 2-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position. This structural arrangement imparts a unique combination of chemical reactivity and potential for biological activity, making it a molecule of significant interest in medicinal chemistry and materials science.

Chemical Structure and Identifiers

The foundational identity of this molecule is established by its structural and naming conventions.

-

IUPAC Name: this compound[1]

-

CAS Number: 32683-00-4[1]

-

Molecular Formula: C₁₂H₁₂N₂O₂[1]

-

SMILES: CCOC(=O)C1=CN=C(N1)C2=CC=CC=C2[1]

-

InChIKey: UABZXMAUPKBULM-UHFFFAOYSA-N[1]

Physicochemical Properties: A Tabulated Summary

A clear understanding of the physicochemical properties is paramount for predicting the behavior of this compound in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| Molecular Weight | 216.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds[2] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Inferred from related structures[4] |

| pKa | Not available | |

| LogP | 2.3 (calculated) | [1] |

Expert Insight: The calculated LogP value of 2.3 suggests a moderate lipophilicity, which is a crucial parameter in drug design, influencing membrane permeability and oral bioavailability. The lack of experimentally determined melting and boiling points in readily available literature highlights an opportunity for further fundamental characterization of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a key aspect of its accessibility for research and development. While multiple synthetic routes to imidazole derivatives exist, a common and effective method is the multi-component reaction.

A Representative Synthetic Protocol

A plausible and frequently utilized approach for the synthesis of 2,5-disubstituted imidazoles is a variation of the Robinson-Gabriel synthesis. The following protocol is a representative example based on established chemical principles for this class of compounds.

Reaction Scheme:

Sources

An In-depth Technical Guide on the Solubility of Ethyl 2-phenyl-1H-imidazole-5-carboxylate in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. Ethyl 2-phenyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility profile governed by its molecular architecture. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. While specific quantitative data for this compound is not extensively documented in public literature, this document synthesizes foundational principles of solubility, extrapolates expected behavior from related imidazole derivatives, and provides robust, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For this compound, understanding its solubility is paramount for several key stages of development:

-

Synthesis and Purification: Efficient crystallization and purification protocols are contingent on selecting appropriate solvent systems where the compound exhibits favorable solubility at elevated temperatures and poor solubility at lower temperatures.

-

Formulation: The ability to dissolve the compound in a suitable solvent is the first step in creating viable dosage forms, whether for oral, parenteral, or topical administration.

-

Pharmacokinetics: Solubility directly influences the dissolution rate and, consequently, the absorption and bioavailability of the compound in vivo.

This guide will delve into the molecular characteristics of this compound to predict its solubility and provide a framework for systematic solubility assessment.

Molecular Structure and Predicted Solubility Profile

This compound (C₁₂H₁₂N₂O₂) possesses a molecular weight of 216.24 g/mol .[1] Its structure is characterized by three key functional regions that dictate its interaction with organic solvents:

-

The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, one of which (the pyrrole-type NH) can act as a hydrogen bond donor, while the other (the pyridine-type N) is a hydrogen bond acceptor. The polar nature of the imidazole core contributes to its solubility in polar solvents.[2]

-

The Phenyl Group: This non-polar aromatic substituent at the 2-position significantly increases the hydrophobicity of the molecule, favoring solubility in non-polar or moderately polar solvents.

-

The Ethyl Carboxylate Group: The ester functional group at the 5-position is polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar aprotic and protic solvents.

Based on these structural features, a nuanced solubility profile can be anticipated. The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] The presence of both polar (imidazole, ester) and non-polar (phenyl) moieties suggests that the compound will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents that can engage in both hydrogen bonding and accommodate the non-polar phenyl ring.

Qualitative Solubility Predictions in Common Organic Solvents

While empirical data is the gold standard, we can make informed predictions about the solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the imidazole ring and the ethyl carboxylate group. The alkyl chain of the alcohol can also interact favorably with the phenyl group. The solubility of imidazoles in alcohols generally decreases with the increasing molecular weight of the alcohol.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the NH of the imidazole ring. Their overall polarity is sufficient to solvate the polar functional groups. DMF and DMSO are highly polar and are likely to be very effective solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of these solvents can interact with the phenyl group of the solute via π-π stacking. However, their inability to form strong hydrogen bonds will limit their ability to solvate the polar imidazole and ester moieties. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity. While the solubility of some phenylimidazoles in chloroalkanes has been reported to be low, the presence of the ethyl carboxylate group may enhance solubility in this case.[5] |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will result in poor solubility. These are often used as anti-solvents for crystallization. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The solubility of imidazoles in ethers is generally lower than in alcohols and water.[6] THF, being more polar than diethyl ether, is expected to be a better solvent. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial. This is to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Self-Validating Systems and Trustworthiness

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Use of Excess Solid: This guarantees that the solution is truly saturated at equilibrium.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent once equilibrium is achieved.

-

Mass Balance: After the experiment, the remaining solid can be dried and weighed to ensure that the amount of dissolved material corresponds to the measured concentration.

Conclusion

While a definitive, publicly available database on the solubility of this compound in a wide array of organic solvents is currently lacking, a systematic approach grounded in its molecular structure allows for robust predictions. The interplay of its polar imidazole and ester functionalities with the non-polar phenyl ring suggests a broad, yet nuanced, solubility profile. For researchers and drug development professionals, the provided experimental protocol offers a reliable and validated method for the empirical determination of its solubility, a critical parameter for advancing this compound through the development pipeline.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Ethyl 2-phenyl-1H-imidazole-5-carboxyl

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- Solubility of Organic Compounds. (2023, August 31). Unknown Source.

- Imidazole. Solubility of Things.

- Solubility of Imidazoles in Ethers | Request PDF.

- (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Solubility of Imidazoles in Alcohols | Request PDF.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-Phenyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of ethyl 2-phenyl-1H-imidazole-5-carboxylate, with a primary focus on its melting point. This critical parameter serves not only as an identifier but also as a key indicator of purity, which is of paramount importance in pharmaceutical development and quality control. This document will delve into the theoretical underpinnings and practical methodologies for the precise determination of this value, alongside protocols for synthesis, purification, and broader characterization.

The Significance of Melting Point in Drug Development

In the pharmaceutical industry, the melting point of an active pharmaceutical ingredient (API) is a fundamental characteristic. It provides a thermodynamic indication of the stability of the crystal lattice.[1][2] A sharp and defined melting point is a reliable indicator of high purity, whereas a broad melting range often suggests the presence of impurities.[3][4] This phenomenon, known as melting point depression, is a critical quality control parameter.[5][6] Furthermore, the melting point influences key drug development parameters such as solubility and dissolution rate, which in turn affect bioavailability.[7]

Physicochemical Properties of this compound

This imidazole derivative presents as a crystalline solid. Due to tautomerism in the imidazole ring, the 4- and 5-positions are often used interchangeably in literature.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 216.24 g/mol | --INVALID-LINK-- |

| Melting Point | 210°C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| CAS Number | 32683-00-4 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters can be achieved through a cycloaddition reaction. A common method involves the reaction of an appropriate imidoyl chloride with ethyl isocyanoacetate in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8]

Experimental Protocol: Synthesis

-

Formation of the Amide: React benzoyl chloride with an appropriate amine to form the corresponding N-substituted benzamide.

-

Formation of the Imidoyl Chloride: The N-substituted benzamide is then treated with a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride) to yield the imidoyl chloride. This intermediate is often used in the next step without further purification.[8]

-

Cycloaddition: In a dry, inert atmosphere (e.g., under argon), dissolve ethyl isocyanoacetate and DBU in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Slowly add a solution of the previously prepared imidoyl chloride in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.[8]

-

Work-up and Purification: Quench the reaction, extract the product with a suitable organic solvent, and purify using column chromatography.

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Obtaining a pure crystalline solid is essential for an accurate melting point determination. Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For imidazole derivatives, a two-solvent system, such as ethanol/water, can be effective if a single ideal solvent cannot be identified.[9]

Experimental Protocol: Recrystallization

-

Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol).

-

Add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

-

Add a few more drops of the "good" solvent to redissolve the precipitate.

-

Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent system identified.

-

Cooling: Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.[9]

Melting Point Determination: Methodology and Best Practices

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[6]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

-

Capillary Packing: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement: Place the packed capillary into a calibrated melting point apparatus.

-

Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting range.

-

Precise Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

-

Recording the Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure sample should exhibit a sharp melting range of 0.5-1.5°C.[4]

Caption: Workflow for accurate melting point determination.

Factors Influencing Melting Point

-

Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding present in the imidazole ring, lead to higher melting points as more energy is required to break the crystal lattice.[5][10][11]

-

Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and a higher melting point.[12][13]

-

Purity: As previously mentioned, impurities disrupt the crystal lattice, leading to a lower and broader melting range.[3][5]

Further Characterization

To unequivocally confirm the identity and purity of the synthesized this compound, additional analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. For imidazole derivatives, the chemical shifts of the ring protons and carbons are characteristic.[14][15] The N-H proton signal can be broad and its position may vary depending on the solvent and concentration.[16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the functional groups present. Key vibrational bands to look for include N-H stretching (often broad, ~3100-2500 cm⁻¹), C=N and C=C stretching of the imidazole ring (~1600-1450 cm⁻¹), and the ester C=O stretch (~1700 cm⁻¹).[17][18]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 216.24.

Conclusion

The melting point of this compound is a critical physicochemical parameter, reported to be 210°C. This value is not only a benchmark for identification but also a stringent indicator of purity. Achieving an accurate and sharp melting point is contingent upon meticulous synthesis and purification, primarily through recrystallization. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers and drug development professionals to confidently synthesize, purify, and characterize this and similar imidazole-based compounds, ensuring the integrity and quality required for pharmaceutical applications.

References

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. mt.com [mt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 5. sciencing.com [sciencing.com]

- 6. edisco.it [edisco.it]

- 7. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. mdpi.com [mdpi.com]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Significance of Imidazole-Based Compounds

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. First identified in the 19th century, its unique electronic properties, capacity for hydrogen bonding, and structural resemblance to biological building blocks have made it a recurring motif in a multitude of natural products and synthetic drugs.[1][2] This guide provides a comprehensive exploration of the discovery and history of imidazole-based compounds, delving into their synthesis, biological significance, and the development of landmark drugs that have revolutionized modern medicine. We will examine the causality behind key experimental choices and provide detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Synthesis

The story of imidazole begins in 1858 with the German chemist Heinrich Debus, who first synthesized the parent compound through the reaction of glyoxal and formaldehyde in the presence of ammonia.[1][3] Initially named "glyoxaline," this discovery laid the groundwork for over a century of chemical exploration.[3] While various imidazole derivatives had been noted in the 1840s, Debus's synthesis provided the first definitive characterization of this foundational heterocyclic ring.[4][5]

The Debus-Radziszewski Imidazole Synthesis: A Foundational Reaction

The most classic and enduring method for constructing the imidazole core is the Debus-Radziszewski synthesis. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia.[6][7] This one-pot synthesis is remarkable for its efficiency in forming the imidazole ring from simple, acyclic precursors.

The reaction is believed to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to furnish the final imidazole product.[6]

Caption: Generalized workflow of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol details a representative Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole, a common derivative.[8][9][10]

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 100-120°C) with constant stirring for 2-4 hours. The completion of the reaction is often indicated by a change in color to dark orange.[10]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from hot ethanol to yield crystalline 2,4,5-triphenylimidazole.

Self-Validating System: The purity of the synthesized compound can be validated by determining its melting point and comparing it to the literature value. Further characterization can be performed using spectroscopic methods such as FT-IR and ¹H NMR to confirm the structure.

Modern Synthetic Advancements: Microwave-Assisted Synthesis

While the classical Debus-Radziszewski reaction is robust, modern advancements have sought to improve its efficiency and environmental footprint. Microwave-assisted synthesis has emerged as a powerful tool, offering significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[11][12][13] The uniform heating provided by microwave radiation accelerates the condensation reactions, often allowing for the synthesis of imidazole derivatives in minutes rather than hours.[14][15]

| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | 2-24 hours | 60-80% | Well-established, simple setup |

| Microwave Irradiation | 5-15 minutes | 80-99% | Rapid, high yields, energy efficient |

Table 1: Comparison of Conventional and Microwave-Assisted Imidazole Synthesis. [15]

Part 2: The Biological Significance of the Imidazole Ring

The prevalence of the imidazole moiety in biological systems is a testament to its evolutionary significance. It is a core component of the essential amino acid histidine , which plays a crucial role in enzyme catalysis and protein structure.[4] The imidazole side chain of histidine can act as both a proton donor and acceptor at physiological pH, making it a versatile participant in acid-base catalysis within enzyme active sites.[3]

Decarboxylation of histidine yields histamine , a biogenic amine that functions as a neurotransmitter and a key mediator of local immune responses and gastric acid secretion.[5] Furthermore, the imidazole ring is fused to a pyrimidine ring to form purine , the parent compound of adenine and guanine, the essential building blocks of DNA and RNA.[1]

Caption: The central role of the imidazole ring in key biological molecules.

Part 3: Imidazole in Modern Therapeutics: A Tale of Rational Drug Design

The journey of imidazole from a laboratory curiosity to a cornerstone of the pharmaceutical industry is marked by several landmark discoveries. The development of imidazole-based drugs exemplifies the power of rational drug design, where a deep understanding of physiological pathways and molecular targets guides the creation of novel therapeutics.

Azole Antifungals: Inhibiting Ergosterol Biosynthesis

The discovery of azole antifungals, which include imidazole derivatives like ketoconazole , miconazole , and clotrimazole , was a major breakthrough in the treatment of fungal infections. These drugs function by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase .[16][17] This cytochrome P450 enzyme is responsible for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[16][18]

The imidazole nitrogen atom (N-3) of the drug binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from binding its natural substrate, lanosterol.[19][20] This inhibition disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and fluidity of the fungal cell membrane.[16][18] The result is the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, fungal cell death (fungicidal effect).[16]

Caption: Mechanism of action of azole antifungals.

The selective toxicity of azole antifungals stems from their higher affinity for the fungal cytochrome P450 enzyme compared to its human counterparts.[16] However, at higher concentrations, some cross-reactivity can occur, leading to potential drug-drug interactions.

| Azole Antifungal | Target Organism | IC₅₀ (µM) |

| Itraconazole | Malassezia globosa | 0.188 ± 0.008 |

| Ketoconazole | Malassezia globosa | 0.176 ± 0.016 |

| Fluconazole | Malassezia globosa | 0.206 ± 0.008 |

| Itraconazole | Candida albicans | ~0.26 |

| Ketoconazole | Candida albicans | ~0.6 |

Table 2: IC₅₀ Values of Common Azole Antifungals against Fungal CYP51. [21][22] (Note: IC₅₀ values can vary based on experimental conditions and fungal strain).

Cimetidine (Tagamet®): A Revolution in Ulcer Treatment

The development of cimetidine in the 1970s by Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) is a classic example of rational drug design.[23] Before cimetidine, peptic ulcers were a debilitating condition with limited treatment options. The research team postulated that histamine stimulated gastric acid secretion via a distinct receptor from the one involved in allergic reactions (the H1 receptor).[23] This led to the discovery of the histamine H2 receptor.

Cimetidine, an imidazole derivative, was designed to be a structural analogue of histamine that could competitively block the H2 receptor on gastric parietal cells.[24] By occupying the receptor site without activating it, cimetidine prevents histamine from stimulating the proton pump (H+/K+ ATPase), thereby reducing the secretion of hydrochloric acid into the stomach.[25] This reduction in gastric acid allows peptic ulcers to heal. The launch of Tagamet® (cimetidine) in 1976 transformed ulcer therapy, dramatically reducing the need for surgery.[23]

Caption: Cimetidine's competitive antagonism at the H2 receptor.

Losartan: The First Angiotensin II Receptor Blocker

Following the success of ACE inhibitors, researchers sought alternative ways to modulate the renin-angiotensin system (RAS), a critical regulator of blood pressure. This led to the development of angiotensin II receptor blockers (ARBs). Losartan , discovered by scientists at DuPont, was the first orally active, nonpeptide ARB to be approved for clinical use in 1995.[26]

Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor. Angiotensin II is a powerful vasoconstrictor that also stimulates the release of aldosterone, a hormone that promotes sodium and water retention. By blocking the AT₁ receptor, losartan prevents angiotensin II from exerting these effects, leading to vasodilation (widening of blood vessels) and a reduction in blood pressure. The imidazole moiety in losartan is a key part of the pharmacophore responsible for its binding to the AT₁ receptor.

Part 4: The Future of Imidazole-Based Drug Discovery

The versatility of the imidazole scaffold continues to be exploited in modern drug discovery. Researchers are actively exploring new imidazole derivatives for a wide range of therapeutic applications, including:

-

Anticancer Agents: Imidazole-based compounds are being investigated as kinase inhibitors, anti-proliferative agents, and modulators of cancer signaling pathways.[27][28]

-

Antiviral and Antibacterial Agents: The development of novel nitroimidazole derivatives continues to be an area of interest for combating anaerobic bacteria and protozoa.

-

Neurodegenerative Diseases: Imidazole-containing compounds are being explored for their potential to modulate targets involved in diseases like Alzheimer's.[29]

The ongoing advancements in synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, coupled with a deeper understanding of biological targets, ensure that the imidazole ring will remain a privileged and highly valuable scaffold in the development of new medicines for the foreseeable future.[11][29]

References

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL not provided)

- Synthesis of triphenyl imidazole. CUTM Courseware. (URL not provided)

- Imidazole-based drugs and drug discovery: Present and future perspectives. (URL not provided)

- Mechanism of Action of Azole Antifungal. Pharmacy Freak. (URL not provided)

-

Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. ([Link])

- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd

-

Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. ACS Publications. ([Link])

-

Inhibition by a novel azole antifungal agent with a geranyl group on lanosterol 14 alpha-demethylase of yeast. PubMed. ([Link])

-

The mechanism of action of azole group antifungal agents. ResearchGate. ([Link])

-

EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. ([Link])

-

Synthesis of 2,4,5-Triphenylimidazole from Benzil. Prezi. ([Link])

-

An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. PubMed. ([Link])

-

Debus–Radziszewski imidazole synthesis. Wikipedia. ([Link])

-

Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. ([Link])

-

Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. SciSpace. ([Link])

-

Microwave-assisted Synthesis of Imidazole[4,5f][9][27]phenanthroline Derivatives and Microwave Nonthermal Effect. (URL not provided)

-

Schematic representation of mode of action of azole antifungal drugs. ResearchGate. ([Link])

-

IC 50 determinations for azole antifungal agents. CYP51 reconstitution... ResearchGate. ([Link])

-

H2 receptor antagonist. Wikipedia. ([Link])

-

Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. ([Link])

-

Schematic presentation of the mechanism of action of Azole antifungals. ResearchGate. ([Link])

-

Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions. Semantic Scholar. ([Link])

-

Synthesis of triphenyl imidazole. SlideShare. ([Link])

-

Cimetidine. StatPearls - NCBI Bookshelf. ([Link])

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (URL not provided)

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. PubMed. ([Link])

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. ([Link])

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. National Genomics Data Center. ([Link])

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. ([Link])

-

New Antifungal Agents with Azole Moieties. MDPI. ([Link])

-

FIG 4 IC 50 determinations for azole antifungals. CYP51 reconstitution... ResearchGate. ([Link])

-

Azole IC50 determinations. CYP51 reconstitution assays were performed... ResearchGate. ([Link])

-

Azole IC50 determinations with CaCYP51 and Δ60HsCYP51. (A and B) IC50s... ResearchGate. ([Link])

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health. ([Link])

-

Losartan. American Chemical Society. ([Link])

-

Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442. PubMed. ([Link])

-

Recent advances in the synthesis of imidazoles. ResearchGate. ([Link])

-

(PDF) Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. ([Link])

-

What is cimetidine (histamine H2-receptor antagonist)? Dr. Oracle. ([Link])

-

Imidazole. Wikipedia. ([Link])

-

Imidazole. Encyclopedia Britannica. ([Link])

-

H2 Blockers (Cimetidine, Ranitidine, Famotidine, Nizatidine) Mnemonic for USMLE. YouTube. ([Link])

-

Schematic representation of the studied histamine H2 receptor agonists and antagonists. ResearchGate. ([Link])

-

The Debus–Radziszewski imidazole synthesis. ResearchGate. ([Link])

-

Imidazole, its derivatives & their importance. International Journal of Current Advanced Research. ([Link])

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. journalijcar.org [journalijcar.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. Imidazole | Amino Acids, Heterocycles & Bases | Britannica [britannica.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. 2,4,5-Triphenylimidazole synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 11. benthamscience.com [benthamscience.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijprajournal.com [ijprajournal.com]

- 16. pharmacyfreak.com [pharmacyfreak.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 24. droracle.ai [droracle.ai]

- 25. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Imidazole synthesis [organic-chemistry.org]

- 27. ijsrtjournal.com [ijsrtjournal.com]

- 28. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imidazole Ring System: A Core Scaffold in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Five-Membered Ring

First isolated in 1858 by Heinrich Debus, the imidazole ring is a five-membered heterocyclic system containing two nitrogen atoms.[1][2][3][4] This seemingly simple scaffold is a cornerstone of modern chemistry, demonstrating a remarkable versatility that has cemented its importance in fields ranging from materials science to medicinal chemistry.[2][3][5] Its unique electronic structure imparts a delicate balance of properties – aromaticity, amphoterism, and a high degree of reactivity – making it a privileged structure in the design of new therapeutics.[1][2][5][6] The imidazole nucleus is a key component of essential biological molecules like the amino acid histidine, histamine, and purines, underscoring its fundamental role in biological processes.[4][7][8] This guide provides an in-depth exploration of the fundamental chemistry of the imidazole ring system, offering insights into its structure, reactivity, synthesis, and pivotal role in drug development for an audience of researchers and scientists.

The Electronic and Structural Landscape of Imidazole

The chemical behavior of imidazole is a direct consequence of its electronic architecture. Understanding its aromaticity, tautomerism, and acid-base properties is crucial for predicting its reactivity and application.

Aromaticity and Electronic Distribution

Imidazole is an aromatic compound, fulfilling Hückel's rule with a cyclic, planar arrangement of six π-electrons.[6][9][10] This aromaticity is the foundation of its stability.[1] The two nitrogen atoms within the ring, however, create a unique electronic environment. One nitrogen atom is "pyrrole-like" (N-1), contributing two electrons to the aromatic sextet, while the other is "pyridine-like" (N-3), contributing one electron.[11][12] This distinction is key to understanding its reactivity and acid-base character. The pyridine-like nitrogen has a lone pair of electrons in an sp² orbital, which is readily available for protonation, rendering the molecule basic.[11][12]

Tautomerism: A Dynamic Equilibrium

A key feature of the imidazole ring is its ability to exist in two equivalent tautomeric forms, where the proton on the nitrogen atom can reside on either N-1 or N-3.[9] This rapid proton exchange means that unless the nitrogens are substituted, the 4 and 5 positions of the ring are chemically equivalent. This dynamic equilibrium has significant implications for its reactivity and biological function.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Biological Activities of 2-Phenylimidazole Derivatives: From Mechanism to In Vitro Evaluation

Preamble: The 2-Phenylimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring system is a cornerstone in heterocyclic chemistry, forming the core of essential biomolecules like the amino acid histidine and purines.[1] Its unique electronic properties, capacity for hydrogen bonding, and polar, ionizable nature make it an invaluable component in drug design to enhance pharmacokinetic profiles.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylimidazole scaffold (Figure 1) gains a new dimension of structural and electronic diversity. This moiety serves as a versatile building block, or "pharmacophore," in the synthesis of novel compounds with a wide spectrum of biological activities.[2][3][4][5] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents, demonstrating the broad therapeutic promise of this chemical class.[1][2]

This guide provides an in-depth exploration of the significant biological activities of 2-phenylimidazole derivatives. We will dissect the underlying mechanisms of action, present robust and validated in vitro protocols for their evaluation, and summarize key structure-activity relationship findings to empower researchers in the field of drug discovery and development.

Caption: Figure 1. The core 2-phenylimidazole scaffold.

Part 1: Anticancer Activity - Targeting Cellular Proliferation and Survival

The development of novel anticancer agents remains a paramount challenge in medicine.[6] 2-Phenylimidazole derivatives have emerged as a promising class of compounds, exhibiting cytotoxic and antiproliferative effects against various human cancer cell lines.[7][8] Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and invasion.[9][10]

Key Mechanisms of Action

A. Inhibition of p38 MAPK Signaling Pathway:

The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to cellular stresses and inflammatory cytokines.[11][12][13] Dysregulation of this pathway is implicated in cancer cell proliferation and survival.[13] Certain 2-phenylbenzimidazole derivatives have been shown to exert their anticancer effects by inhibiting the p38 MAPK pathway.[14] For instance, 2-phenylbenzimidazole-5-sulphonic acid (PBSA) was found to block cancer cell invasion and proliferation by inhibiting the activity of MKK3/6, the upstream kinases that activate p38 MAPK.[14] This inhibition leads to the downregulation of matrix metalloproteinases (MMPs) and cyclin-dependent kinases (Cdks), ultimately arresting the cell cycle and preventing metastasis.[14]

Caption: Figure 2. p38 MAPK pathway inhibition.

B. Cell Cycle Arrest:

Several studies have demonstrated that 2-phenylimidazole derivatives can induce cell cycle arrest, primarily at the G2/M phase.[7] This is a critical checkpoint that ensures DNA integrity before cell division. By arresting the cell cycle, these compounds prevent the proliferation of cancer cells. For example, a series of N1-substituted 2,4,5-triphenylimidazole derivatives were shown to cause potent cytotoxicity against four human cancer cell lines, with the most active compound inducing cell cycle arrest at the G2/M phase.[7]

Experimental Evaluation: Cytotoxicity Assessment

The initial screening of potential anticancer compounds invariably involves assessing their cytotoxicity against a panel of cancer cell lines.[15][16][17] The MTT assay is a widely used, reliable, and economical colorimetric method for this purpose.[16]

Protocol 1: MTT Cell Viability Assay

This protocol is a self-validating system for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

-

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC3 - prostate).[7][18]

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

96-well microtiter plates.

-

2-Phenylimidazole derivative stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Microplate reader (570 nm).

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a consistent baseline for the experiment.

-

Compound Treatment: Prepare serial dilutions of the 2-phenylimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Causality: This incubation period is optimal for sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activities of selected 2-phenyl-imidazo[1,2-b]pyridazine derivatives from a representative study.

| Compound | A-549 (Lung) IC50 (µM) | Hs-683 (Glioma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SK-MEL-28 (Melanoma) IC50 (µM) |

| 4a | >100 | 18.5 | 16.2 | >100 |

| 4c | 12.3 | >100 | 11.8 | >100 |

| 4e | 11.2 | 10.5 | 1.2 | 1.0 |

| 4f | 10.8 | 12.6 | 1.0 | 1.1 |

| Etoposide | 1.8 | 1.5 | 1.9 | 1.2 |

| Data adapted from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives.[18] |

Part 2: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Inflammation is a vital protective response, but its dysregulation can lead to chronic diseases.[19][20] The anti-inflammatory potential of 2-phenylimidazole derivatives has been recognized, with several studies demonstrating their ability to mitigate inflammatory responses in vitro and in vivo.[1][21][22][23]

Key Mechanisms of Action

A. Inhibition of NF-κB Signaling:

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[20][24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (TNF-α, IL-1), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[25][26] IKK then phosphorylates IκB, leading to its degradation and the release of NF-κB.[27] The freed NF-κB translocates to the nucleus to induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[20][25] 2-phenylimidazole derivatives are thought to exert anti-inflammatory effects by interfering with this pathway, preventing NF-κB activation and subsequent gene expression.

Caption: Figure 3. NF-κB pathway inhibition.

B. Inhibition of Protein Denaturation:

Protein denaturation is a well-documented cause of inflammation.[28] The ability of a compound to prevent the denaturation of proteins, such as albumin, is a recognized marker of anti-inflammatory activity. Many non-steroidal anti-inflammatory drugs (NSAIDs) show dose-dependent inhibition of protein denaturation.[19] 2-phenylimidazole derivatives have been evaluated using this straightforward and cost-effective in vitro assay.[28][29]

Experimental Evaluation: In Vitro Anti-inflammatory Assays

A battery of in vitro tests is often used to screen for anti-inflammatory properties, as they are rapid and cost-effective.[19][30]

Protocol 2: Inhibition of Albumin Denaturation Assay

-

Principle: When subjected to heat, albumin undergoes denaturation. This assay measures the ability of a test compound to inhibit this heat-induced denaturation, using a standard NSAID like Diclofenac sodium as a reference.[29]

-

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution).

-

2-Phenylimidazole derivative stock solution (in DMSO or suitable solvent).

-

Phosphate Buffered Saline (PBS), pH 6.4.

-

Diclofenac sodium (standard drug).

-

Water bath.

-

UV-Visible Spectrophotometer.

-

-

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of various concentrations of the derivative (e.g., 100-500 µg/mL), 2.8 mL of PBS, and 0.2 mL of albumin solution. A control consists of 2 mL of vehicle instead of the derivative.

-

Incubation: Incubate all samples at 37°C for 20 minutes. Causality: This pre-incubation allows for any potential interaction between the compound and the protein before denaturation is induced.

-

Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 5 minutes.

-

Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

-

Analysis: Compare the inhibitory activity of the derivative with the standard drug, Diclofenac sodium.

-

Part 3: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[31] Heterocyclic compounds, including imidazoles, are a rich source of potential antimicrobials.[2][22] 2-phenylimidazole derivatives have demonstrated activity against a range of bacteria and fungi.[2][22]

Experimental Evaluation: Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[32] The broth microdilution method is a widely accepted and efficient technique for this purpose.[31][32][33]

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol provides a quantitative measure of a compound's antimicrobial potency.

-

Principle: A standardized inoculum of a test microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[32]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

2-Phenylimidazole derivative stock solution (in DMSO).

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

-

Resazurin solution (optional, as a viability indicator).

-

-

Step-by-Step Methodology:

-

Preparation of Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this standardized inoculum to each well. Causality: Standardization of the inoculum is the most critical step for reproducibility, ensuring that the test is not biased by a low or high number of microbes.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth.

-

Validation: The positive control well must show distinct turbidity, and the negative control well must remain clear for the test to be valid.

-

Caption: Figure 4. Workflow for MIC determination.

Conclusion and Future Perspectives

The 2-phenylimidazole scaffold represents a highly versatile and privileged structure in medicinal chemistry. Derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The mechanisms underpinning these activities often involve the modulation of fundamental cellular signaling pathways such as p38 MAPK and NF-κB.

The standardized in vitro protocols detailed in this guide—such as the MTT, albumin denaturation, and broth microdilution assays—provide a robust framework for the initial screening and validation of novel 2-phenylimidazole derivatives. These self-validating systems are essential for generating reliable and reproducible data, which is the bedrock of drug discovery.

Future research should focus on optimizing the lead compounds identified through these screening funnels. This involves elucidating more detailed structure-activity relationships to enhance potency and selectivity while minimizing off-target effects and toxicity. The continued exploration of this chemical space holds significant promise for the development of the next generation of therapeutic agents to combat a range of human diseases.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- Ashraf, M. A., & Shah, S. S. A. (2014). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Analytical & Bioanalytical Techniques, 5(4).

- Cell Signaling Technology. (n.d.). NF-κB Signaling.

- Gunathilake, K. D. P. P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants.

- Creative Diagnostics. (n.d.).

- Ahmad, A., et al. (2015). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1284, 497–507.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.

- Cuenda, A., & Rousseau, S. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 401–417.

- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

- Unspecified author. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Advanced Research and Reviews.

- Wikipedia. (n.d.).

- QIAGEN. (n.d.). p38 MAPK Signaling.

- Canovas, B., & Nebreda, Á. R. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(1), 1-17.

- Creative Diagnostics. (n.d.).

- Sarker, S. D., et al. (2023).

- Abcam. (n.d.).

- Artuso, E., et al. (2019).

- Tocris Bioscience. (n.d.).

- Hu, C., et al. (2015). Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery, 11(6), 725-732.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.

- Noble Life Sciences. (n.d.).

- Ahmad, A., et al. (2015). Bioassays for anticancer activities. Semantic Scholar.

- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.

- Artuso, E., et al. (2019).

- Caloong Chemical Co., Ltd. (2024). Applications of 2-phenylimidazole in Various Fields.

- Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines.

- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Chem-Impex. (n.d.). 2-Phenylimidazole.

- Unspecified author. (n.d.).